molecular formula C9H19N3O B2679112 3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea CAS No. 1823318-72-4

3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea

Cat. No.: B2679112
CAS No.: 1823318-72-4
M. Wt: 185.271
InChI Key: CFIQSNSIYADIPR-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a urea moiety linked to a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea typically involves the reaction of 3-methylpyrrolidine with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Halogenated compounds with a base such as sodium hydroxide (NaOH) in an organic solvent.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea involves its interaction with specific molecular targets within the cell. It is believed to modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the regulation of gene expression and protein activity .

Comparison with Similar Compounds

Similar Compounds

    Nicotine: Shares a similar pyrrolidine ring structure but differs in its overall molecular composition.

    Pyrrolidine derivatives: Various derivatives of pyrrolidine have been studied for their biological activities.

Uniqueness

3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea is unique due to its specific urea linkage, which imparts distinct chemical and biological properties. This compound’s ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable subject of study in medicinal chemistry.

Properties

IUPAC Name

1-methyl-3-[2-(1-methylpyrrolidin-2-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-10-9(13)11-6-5-8-4-3-7-12(8)2/h8H,3-7H2,1-2H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIQSNSIYADIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCC1CCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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